Conjugation Advantage Over 5-Nitroindazole
5-Nitroindazole (CAS 5401-94-5), a recognized scaffold in kinase inhibition, lacks the C4-carboxylic acid group found in 5-nitro-1H-indazole-4-carboxylic acid. This functional group provides a quantifiable advantage: a free acid group with a typical pKa of ~4-5 enables straightforward amide bond formation for linker attachment in targeted protein degrader (PROTAC) synthesis or bioconjugation, a functionality entirely absent in the non-carboxylated analog. While enzyme inhibition data (e.g., 5-nitroindazole's inhibition of iNOS) is established, data for conjugates of the 4-carboxylic acid are inferential but mechanistically defined by the additional synthetic handle [1].
| Evidence Dimension | Synthetic utility for further conjugation |
|---|---|
| Target Compound Data | Contains a reactive C4-carboxylic acid group (pKa ~4-5) |
| Comparator Or Baseline | 5-Nitroindazole (CAS 5401-94-5); contains no carboxylic acid group |
| Quantified Difference | Binary functionality (present vs. absent); enables one-step amidation/esterification without requiring C-H activation |
| Conditions | Structural comparison based on IUPAC nomenclature and standard functional group chemistry principles. |
Why This Matters
Procurement of this intermediate enables a divergent synthetic route, adding a critical vector for molecular elaboration that is precluded by the simpler, unfunctionalized 5-nitroindazole scaffold.
- [1] Arán VJ, et al. Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorg Med Chem. 2005 May 2;13(9):3197-207. PMID: 15809155. View Source
